
Cyclohexene-3,3,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene-3,3,6,6-d4 is a deuterated derivative of cyclohexene, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 6 positions. This compound is particularly useful in various scientific studies due to its unique isotopic labeling, which allows for detailed mechanistic and structural investigations.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexene-3,3,6,6-d4 can be synthesized through the Diels-Alder reaction of butadiene-1,1,4,4-d4 with ethylene . The reaction typically involves the use of a deuterated diene and a suitable dienophile under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated starting materials and catalysts to facilitate the reaction. The process may require specialized equipment to handle deuterated compounds and ensure high purity and yield.
化学反应分析
Types of Reactions: Cyclohexene-3,3,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated cyclohexanone derivatives.
Reduction: Reduction reactions can yield deuterated cyclohexane.
Substitution: Allylic substitution reactions can introduce new functional groups at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as N-bromosuccinimide for allylic bromination.
Major Products:
Oxidation: Deuterated cyclohexanone.
Reduction: Deuterated cyclohexane.
Substitution: Allylically substituted deuterated cyclohexenes.
科学研究应用
Cyclohexene-3,3,6,6-d4 is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into reaction mechanisms and structural dynamics. Applications include:
Chemistry: Studying reaction pathways and intermediates using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Enhancing the stability and performance of materials through isotopic labeling.
作用机制
The mechanism of action of Cyclohexene-3,3,6,6-d4 involves its participation in various chemical reactions, where the deuterium atoms provide a unique isotopic signature. This allows researchers to track the compound’s behavior and interactions at the molecular level. The deuterium atoms can influence reaction rates and pathways, providing insights into the underlying mechanisms.
相似化合物的比较
Cyclohexene: The non-deuterated parent compound.
3,3,6,6-Tetramethylcyclohexene: A structurally similar compound with methyl groups instead of deuterium atoms.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another related compound with a different functional group arrangement.
Uniqueness: Cyclohexene-3,3,6,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in mechanistic and structural studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as NMR spectroscopy, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
1521-56-8 |
|---|---|
分子式 |
C6H10 |
分子量 |
86.17 g/mol |
IUPAC 名称 |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
InChI 键 |
HGCIXCUEYOPUTN-KHORGVISSA-N |
SMILES |
C1CCC=CC1 |
手性 SMILES |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
规范 SMILES |
C1CCC=CC1 |
同义词 |
Cyclohexene-3,3,6,6-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















